[2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
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Overview
Description
[2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the ethanamine backbone. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the benzodioxole or oxazole rings.
Reduction: This can modify the nitrogen-containing groups, potentially affecting the compound’s activity.
Substitution: This can occur at various positions on the benzodioxole or oxazole rings, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
[2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler structure lacking the oxazole ring.
N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine: Lacks the benzodioxole moiety.
Uniqueness
The uniqueness of [2-(1,3-dioxaindan-5-yl)ethyl][(3-tert-butyl-1,2-oxazol-4-yl)methyl]amine hydrochloride lies in its combined structural features, which confer specific chemical and biological properties not found in the simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c1-17(2,3)16-13(10-22-19-16)9-18-7-6-12-4-5-14-15(8-12)21-11-20-14;/h4-5,8,10,18H,6-7,9,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPNRSONDEKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNCCC2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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